molecular formula C13H13NS B14697350 4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline CAS No. 22977-70-4

4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline

Katalognummer: B14697350
CAS-Nummer: 22977-70-4
Molekulargewicht: 215.32 g/mol
InChI-Schlüssel: PSQOTEVWYJSBNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline is a chemical compound belonging to the quinoline family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline typically involves the reaction of 4-methylquinoline with prop-2-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline is unique due to the presence of both the methyl and prop-2-en-1-yl sulfanyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

22977-70-4

Molekularformel

C13H13NS

Molekulargewicht

215.32 g/mol

IUPAC-Name

4-methyl-2-prop-2-enylsulfanylquinoline

InChI

InChI=1S/C13H13NS/c1-3-8-15-13-9-10(2)11-6-4-5-7-12(11)14-13/h3-7,9H,1,8H2,2H3

InChI-Schlüssel

PSQOTEVWYJSBNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=CC=CC=C12)SCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.